![molecular formula C17H18FN5O2 B3013498 3-[(4-氟苯基)甲基]-1,9-二甲基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 946340-74-5](/img/structure/B3013498.png)

3-[(4-氟苯基)甲基]-1,9-二甲基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

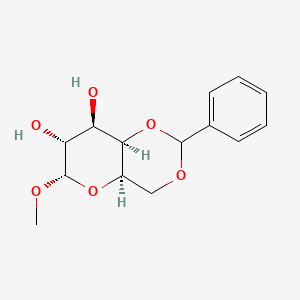

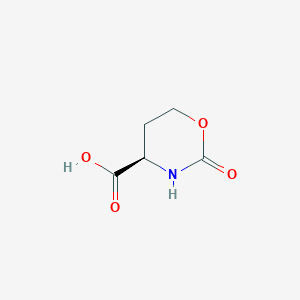

The compound "3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a structurally complex molecule that belongs to the class of purine derivatives. These derivatives are known for their biological activities and potential therapeutic applications. The presence of a fluorophenyl group suggests potential interactions with biological targets, possibly enhancing the compound's activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions that can include alkylation, amination, and cyclization processes. For example, the synthesis of related compounds has been achieved through intramolecular alkylation of mesylated precursors, as seen in the preparation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . Although the exact synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, with specific adjustments to incorporate the 4-fluorophenylmethyl group.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused ring system, which can influence the compound's biological activity. X-ray crystallography has been used to determine the structure of related compounds, revealing coplanar arrangements of pyridine and pyrimidine rings . The presence of substituents, such as the 4-fluorophenyl group, can affect the overall conformation and electronic distribution of the molecule, potentially impacting its binding affinity to biological targets.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including amination and alkylation. For instance, regioselective amination of condensed pyrimidines has been observed, leading to the formation of amino derivatives . The reactivity of the compound may be explored through similar reactions, which could be used to generate new derivatives with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorophenyl group can affect these properties by altering the compound's polarity and intermolecular interactions. For example, the crystal structure analysis of a related compound showed that the molecular sheets are formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions . These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.

科学研究应用

分子结构和晶体结构

与 3-[(4-氟苯基)甲基]-1,9-二甲基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 在结构上相关的化合物的研究集中在了解它们的分子和晶体结构。例如,Trilleras 等人(2009 年) 的一项研究调查了各种 7-芳基取代的吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮,分析了氢键和π-π 堆积相互作用如何影响它们的晶体结构。

合成方法

相关化合物的合成是一个重要的研究领域。Imo 等人(1995 年) 概述了合成 2-烷基或 2-芳基-9-甲基-4,5-二氢-6H,8H-嘧啶并[1,2,3-cd]嘌呤-8,10(9H)-二酮的方法,突出了这些化合物在化学合成中的多功能性。

脲酶抑制

该化学家族中的化合物因其脲酶抑制特性而受到研究。Rauf 等人(2010 年) 合成了吡啶并[1,2-a]嘧啶-2,4(3H)-二酮的衍生物并表征了它们的体外脲酶抑制潜力,这可能对医学研究产生影响。

新型合成技术

还探索了创新合成方法,例如 Rahmani 等人(2018 年) 关于使用离子液体催化剂的多组分合成 1,3-二甲基-5-芳基-7-(吡啶-3(2)(4)-基)嘧啶-2,4(1H,3H)-二酮的工作,展示了绿色化学应用的进展。

抗氧化特性

一些衍生物因其抗氧化特性而受到研究。Cahyana 等人(2020 年) 合成了嘧啶并[4,5-d]嘧啶衍生物并测试了它们的抗氧化活性,表明这些化合物在生物应用中的潜力。

抗菌特性

类似化合物的抗菌特性由 Johnson 等人(1989 年) 进行了研究,他们合成了对大肠杆菌二氢叶酸还原酶具有显着抑制活性的 2,4-二氨基-5-苄基嘧啶,表明在抗生素开发中具有潜在应用。

除草活性

Wang 等人(2017 年) 探索了使用吡啶并[2,3-d]嘧啶-2,4-二酮衍生物作为原卟啉原氧化酶抑制剂,显示出有希望的除草活性,这可能与农业科学相关。

作用机制

Target of Action

Similar compounds such as indole derivatives and pyrimidine derivatives have been found to bind with high affinity to multiple receptors , and have been used as potential inhibitors against PARP-1 , a DNA-binding protein involved in DNA repair damage .

Mode of Action

Similar compounds have shown promising activity where they inhibit their targets and compromise the dna repair mechanism of cancer cells, resulting in genomic dysfunction and cell death .

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown promising anti-neuroinflammatory and neuroprotective properties , and have exhibited notable cytotoxicity in certain cells .

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2/c1-20-8-3-9-22-13-14(19-16(20)22)21(2)17(25)23(15(13)24)10-11-4-6-12(18)7-5-11/h4-7H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKQYVCHTHUNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)

![6-(4-chlorobenzyl)-2-ethyl-5-((2-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3013421.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)